

# An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-3-amine

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## Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroquinolin-3-amine

Cat. No.: B1350961

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## Abstract

This technical guide provides a comprehensive overview of **1,2,3,4-tetrahydroquinolin-3-amine**, a heterocyclic amine of significant interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and plausible synthetic routes. Emphasis is placed on the importance of the tetrahydroquinoline scaffold in drug discovery, supported by a review of the general biological significance of this class of compounds. While specific experimental data for **1,2,3,4-tetrahydroquinolin-3-amine** on certain properties are not widely available in the reviewed literature, this guide compiles the existing information and provides context through data on the parent compound, 1,2,3,4-tetrahydroquinoline.

## Chemical Identity and Properties

**1,2,3,4-Tetrahydroquinolin-3-amine** is a derivative of quinoline, belonging to the class of tetrahydroquinolines. Its core structure is a bicyclic system where a benzene ring is fused to a fully saturated six-membered nitrogen-containing ring. The amine substituent at the 3-position is a key feature influencing its chemical reactivity and potential biological activity.

## Physicochemical Properties

A summary of the known and computed physicochemical properties of **1,2,3,4-tetrahydroquinolin-3-amine** is presented in the table below. It is important to note that experimental data for properties such as melting and boiling points are not readily available in the cited literature.

| Property                       | Value   | Source |
|--------------------------------|---|--------|
| CAS Number                     | 40615-02-9                                    |        |
| Molecular Formula              | C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> |        |
| Molecular Weight               | 148.20 g/mol                                  |        |
| Solubility                     | 5.26 mg/mL                                    |        |
| XLogP3                         | 1.1   |        |
| Hydrogen Bond Donor Count      | 2   |        |
| Hydrogen Bond Acceptor Count   | 2   |        |
| Rotatable Bond Count           | 0   |        |
| Exact Mass                     | 148.100048 g/mol                              |        |
| Topological Polar Surface Area | 38.1 Å <sup>2</sup>                           |        |

## Synthesis of 1,2,3,4-Tetrahydroquinolin-3-amine

While a specific, detailed experimental protocol for the synthesis of **1,2,3,4-tetrahydroquinolin-3-amine** is not explicitly detailed in the reviewed literature, a plausible and commonly employed synthetic strategy involves the reduction of a corresponding nitro-substituted precursor. This approach is well-documented for the synthesis of various substituted tetrahydroquinolines.

A potential synthetic pathway is the reduction of 3-nitro-1,2,3,4-tetrahydroquinoline. The general steps for such a transformation are outlined below.

- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1350961#1-2-3-4-tetrahydroquinolin-3-amine-cas-number-and-properties>]

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